

Potential biological activity of methylbiphenyl derivatives

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Compound of Interest

Compound Name: 4'-Methylbiphenyl-3-carboxylic acid

Cat. No.: B115233

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An In-depth Technical Guide to the Potential Biological Activity of Methylbiphenyl Derivatives

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.^{[1][2]} Among these, methylbiphenyl derivatives have attracted considerable scientific attention due to their diverse pharmacological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and specific enzyme inhibition.^{[2][3][4]} The nature and position of substituents on the biphenyl rings are crucial in determining the potency and selectivity of these compounds.^[1] This technical guide provides a comprehensive overview of the biological activities of methylbiphenyl derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of methylbiphenyl have demonstrated significant cytotoxic effects against various human cancer cell lines.^[2] The primary mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis (programmed cell death).^[2] Studies have shown that certain hydroxylated biphenyl compounds can induce apoptosis by activating caspases and leading to PARP cleavage.^{[5][6]} Furthermore, these compounds have been observed to cause an arrest in the G2/M phase of the cell cycle.^{[5][6]}

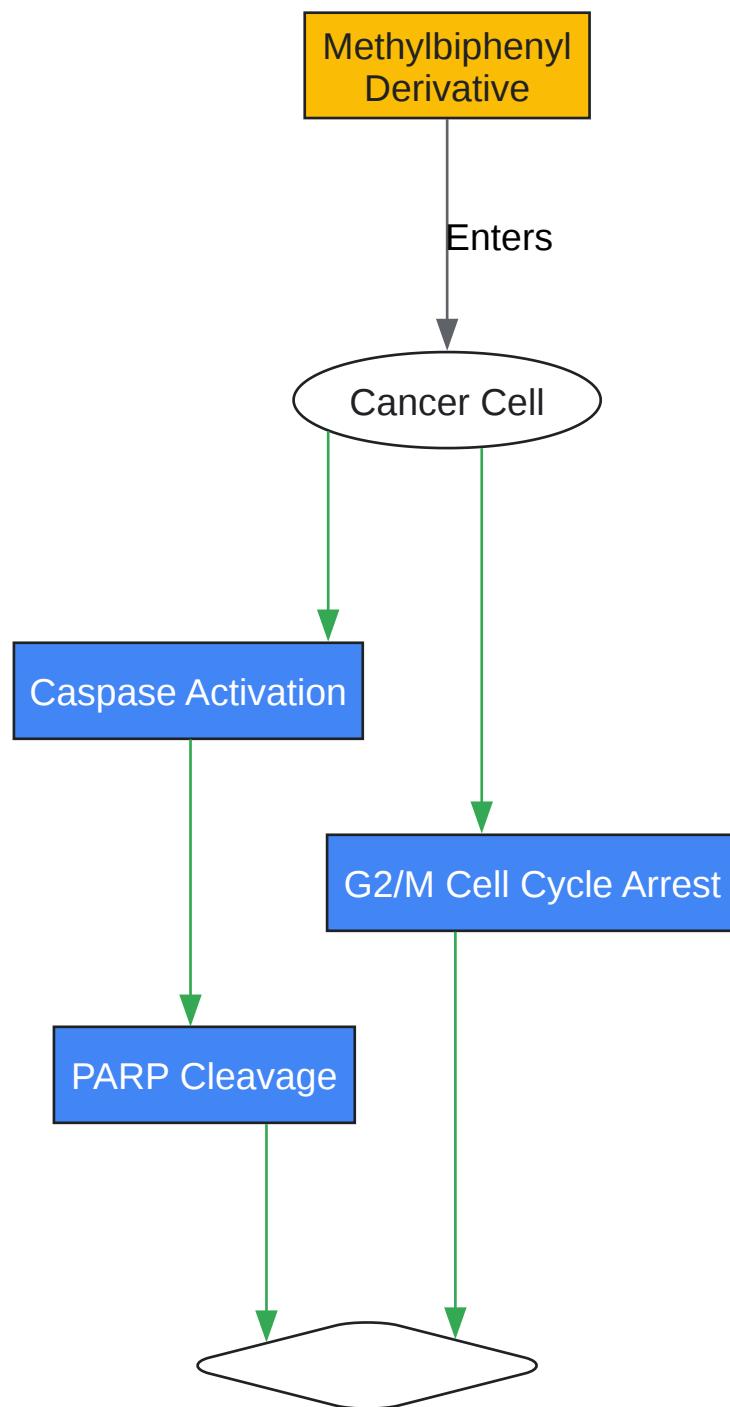
Quantitative Anticancer Data

The efficacy of anticancer compounds is commonly quantified by their half-maximal inhibitory concentration (IC_{50}), which is the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC_{50} values are indicative of higher potency.[1][2]

| Compound ID/Class | Cancer Cell Line | IC_{50} (μM) |
|---------------------------------------|----------------------------|-----------------------|
| Thiazolidine-2,4-dione-biphenyl (10d) | HeLa (Cervical Cancer) | 32.38 ± 1.8 |
| Thiazolidine-2,4-dione-biphenyl (10d) | PC3 (Prostate Cancer) | 74.28 ± 1.3 |
| Thiazolidine-2,4-dione-biphenyl (10d) | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 |
| Thiazolidine-2,4-dione-biphenyl (10d) | HepG2 (Liver Cancer) | 59.67 ± 1.6 |
| Hydroxylated Biphenyl (11) | Malignant Melanoma | 1.7 ± 0.5 |
| Hydroxylated Biphenyl (12) | Malignant Melanoma | 2.0 ± 0.7 |
| 4-Methylbenzamide-purine (7) | K562 (Leukemia) | 2.27 |
| Unsymmetrical Biphenyl (27, 35, 40) | DU145, A549, KB, KB-Vin | 0.04 - 3.23 |

Source:[2][5][6][7]

Signaling Pathway for Apoptosis Induction



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Caption: Proposed mechanism of apoptosis induction by methylbiphenyl derivatives.

Anti-inflammatory Activity

A new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has been evaluated for in vivo anti-inflammatory activity.^[3] One of the most active compounds, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), demonstrated a significant reduction in carrageenan-induced rat paw edema.^{[3][8][9]} The anti-inflammatory effects of these derivatives are believed to be linked to the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.^[10] ^[11]

Quantitative Anti-inflammatory Data

| Compound | Model | Dosage | Effect |
|-------------|-------------------------------|-------------------|--|
| Compound 4e | Carrageenan-induced paw edema | 100 mg/kg | Reduced edema at 3 hours |
| Compound 4e | Cotton pellet granuloma | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation |
| Compound 4e | Acetic acid-induced writhing | 10, 20, 30 mg/kg | Dose-dependent inhibition |

Source:^{[3][9]}

Antimicrobial Activity

Certain methylbiphenyl derivatives have also shown promising antibacterial activity.^[2] Their effectiveness is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.^[2]

Quantitative Antimicrobial Data

While specific MIC values for a broad range of methylbiphenyl derivatives are not detailed in the provided results, one study highlights a 2-[(1-biphenyl-4-methyl) amino]-9-[(2-hydroxyethoxy) methyl]-1H-purine-6(9H)-one derivative with excellent antibacterial activity against *Bacillus subtilis* and *Escherichia coli*, as indicated by low MIC values.^[12]

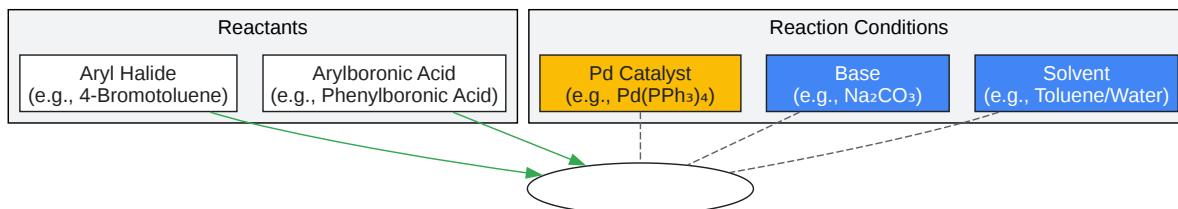
Enzyme Inhibition

The biological activities of many methylbiphenyl derivatives are rooted in their capacity to inhibit specific enzymes.^[2] This is a critical mechanism of action, especially in the context of anticancer and anti-inflammatory effects.^{[2][11]} For instance, a series of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides were identified as potent inhibitors of aggrecanase-1 (ADAMTS-4), an enzyme involved in cartilage degradation in osteoarthritis.^[13]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of unsymmetrical biaryls, including methylbiphenyl derivatives.^{[1][14]} It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.^[1]



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Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4-Methylbiphenyl.

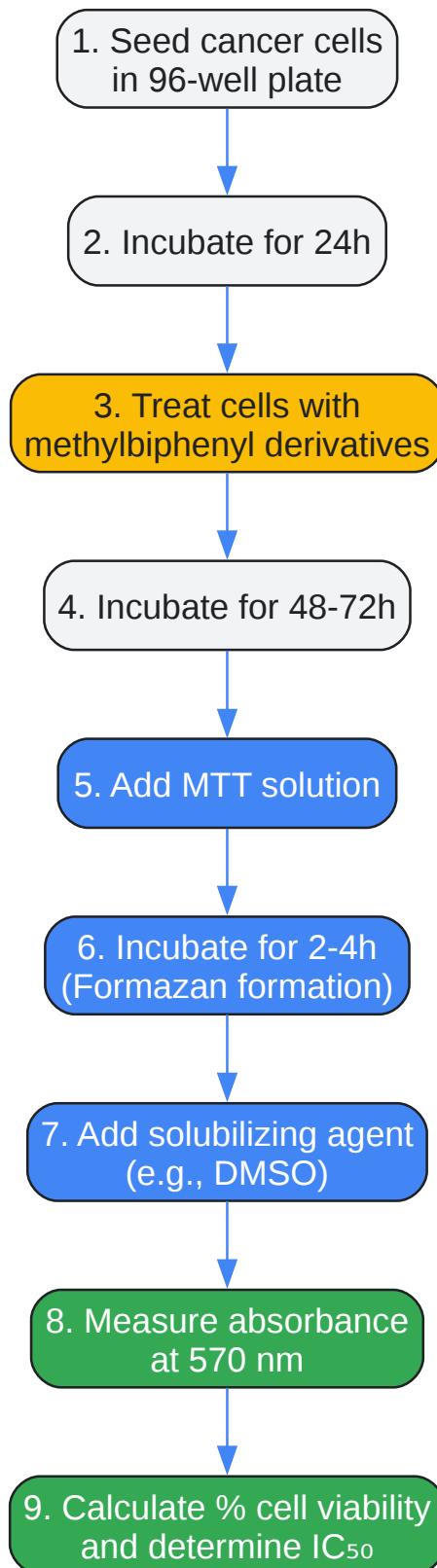
Protocol:

- In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), a base such as sodium carbonate (2 mmol), and the palladium catalyst (0.5 mol%).^[1]
- Add a suitable solvent system (e.g., a mixture of water and acetone).^[1]
- Stir the mixture at a controlled temperature (e.g., 35 °C) for the required reaction time.^[1]

- Monitor the reaction's progress using thin-layer chromatography (TLC).[1][14]
- Upon completion, perform a work-up by extracting the mixture with an organic solvent like diethyl ether.[1][14]
- The crude product can then be purified, typically by column chromatography.[14]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]



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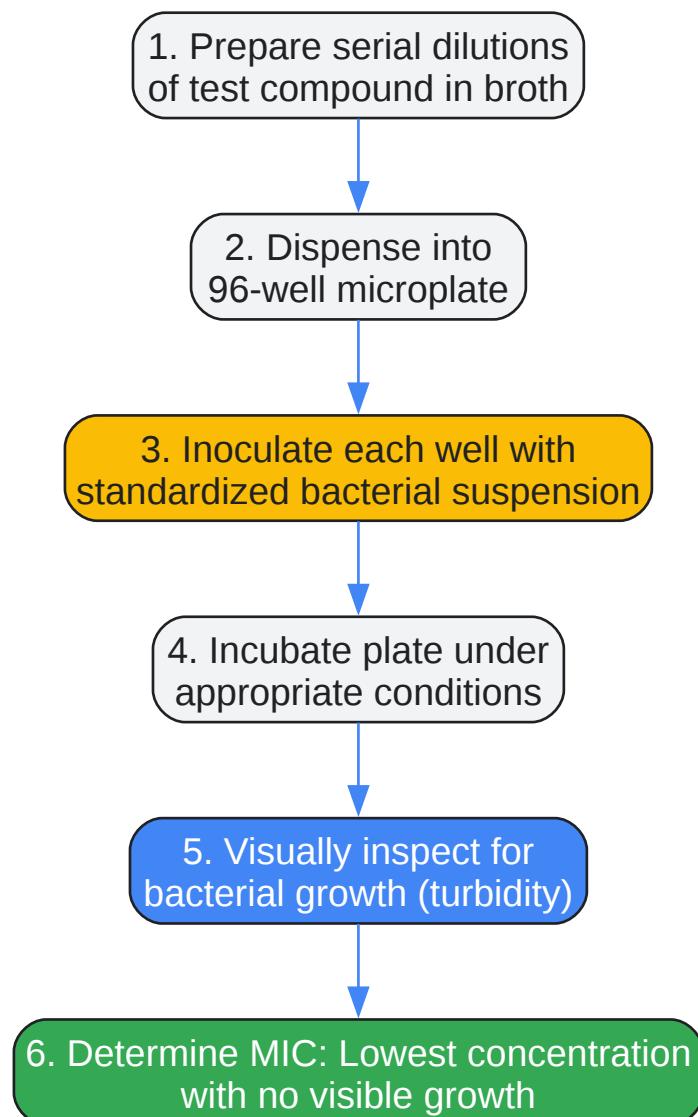
Caption: Experimental workflow of the MTT assay for cytotoxicity testing.

Protocol:

- Seed cancer cells at a suitable density in a 96-well plate and incubate for 24 hours.[1]
- Treat the cells with various concentrations of the methylbiphenyl derivatives and a vehicle control.[1]
- Incubate the plates for an additional 48 to 72 hours.[1]
- Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
- Measure the absorbance of each well at 570 nm using a microplate reader.[1]
- Calculate the percentage of cell viability relative to the control and determine the IC_{50} value. [1]

Antimicrobial Activity Assessment: Broth Microdilution

The broth microdilution method is a standard quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]



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Caption: Workflow for the broth microdilution method to determine MIC.

Protocol:

- Prepare a serial dilution of the test compound in a liquid growth medium within a 96-well microplate.[2]
- Inoculate each well with a standardized suspension of the target bacterium.[2]
- After an appropriate incubation period, the plate is examined for visible bacterial growth (turbidity).[2]

- The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[2]

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